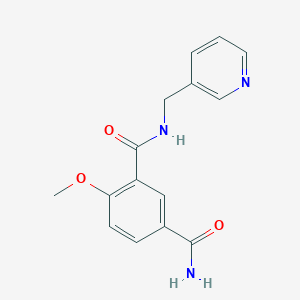

3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide

Description

Properties

CAS No. |

108828-56-4 |

|---|---|

Molecular Formula |

C15H15N3O3 |

Molecular Weight |

285.30 g/mol |

IUPAC Name |

4-methoxy-3-N-(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C15H15N3O3/c1-21-13-5-4-11(14(16)19)7-12(13)15(20)18-9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H2,16,19)(H,18,20) |

InChI Key |

QWZWECXMQXZQOG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)N)C(=O)NCC2=CN=CC=C2 |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)C(=O)NCC2=CN=CC=C2 |

Other CAS No. |

108828-56-4 |

Synonyms |

3-carbamyl-(3'-picolyl)-4-methoxy-1-benzamide G 619 G-619 |

Origin of Product |

United States |

Preparation Methods

Overview of the Three-Step Synthesis

The preparation of 3-carbamyl-(3'-picolyl)-4-methoxy-1-benzamide follows a three-step sequence involving amide coupling , etherification , and reduction (Figure 1).

Step I: Amide Coupling

3-Nitro-4-X-benzoic acid (X = Cl, Br) reacts with aniline in the presence of a chlorinating agent (e.g., thionyl chloride or phosphorus trichloride) to form 3-nitro-4-X-benzanilide . This step typically employs chlorobenzene or dichloroethane as solvents at 70–100°C, achieving yields exceeding 95%.

Step II: Etherification

The intermediate undergoes methoxylation via nucleophilic aromatic substitution (SNAr) using methanol and alkaline reagents (e.g., sodium methoxide or potassium hydroxide). Reaction conditions (30–150°C, 0–5 MPa pressure) ensure complete conversion to 3-nitro-4-methoxybenzoyl aniline with >94% yield.

Step III: Nitro Group Reduction

Catalytic hydrogenation or hydrazine-mediated reduction converts the nitro group to an amine. Raney nickel or palladium catalysts under hydrogen pressure (5–14 kg/cm²) yield 3-amino-4-methoxybenzoyl aniline , which is subsequently carbamylated with 3-picolylamine to form the target compound.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Table 1 summarizes critical parameters for each synthesis step:

| Step | Solvent | Catalyst/Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| I | Chlorobenzene | PCl₃ or SOCl₂ | 70–100 | 95–97 |

| II | Methanol | NaOMe or KOH | 30–150 | 94–95 |

| III | Methanol/Water | Raney Ni or Pd/C | 80–105 | 70–94.5 |

Methanol serves dual roles as a solvent and nucleophile in Step II, while Raney nickel proves superior to palladium in minimizing side reactions during hydrogenation.

Temperature and Pressure Effects

Elevated temperatures (>100°C) in Step II accelerate methoxylation but risk decarboxylation. Conversely, hydrogenation at 80–105°C balances reaction rate and selectivity, achieving 94.5% yield in Step III.

Industrial-Scale Synthesis Protocols

Case Study: Batch Process in 1000L Reactors

A patented large-scale synthesis (Example 5) details:

-

Chlorobenzene (200 kg) and 3-nitro-4-chlorobenzoic acid (50 kg) are mixed with aniline (27 kg) .

-

Thionyl chloride (40 kg) is added dropwise at 70–80°C, followed by refluxing to form 3-nitro-4-chlorobenzanilide (66.5 kg, 97% yield) .

-

Methanol (400 kg) and KOH (12.3 kg) facilitate methoxylation, yielding 3-nitro-4-methoxybenzoyl aniline (51.7 kg, 94.9% yield) .

-

Hydrogenation with Raney nickel (2.5 kg) at 80–105°C under 13 kg/cm² H₂ pressure produces 3-amino-4-methoxybenzoyl aniline (45.8 kg, 94.5% yield) .

Carbamylation with 3-Picolylamine

The final carbamylation step employs 3-picolylamine under mild conditions (50–60°C, aqueous methanol), achieving near-quantitative conversion to the target compound.

Analytical Characterization

Purity and Structural Confirmation

-

Spectroscopic Data : IR and NMR spectra confirm the absence of nitro intermediates and successful amine formation.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

G-619 undergoes various chemical reactions, including:

Oxidation: G-619 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of the molecule.

Substitution: G-619 can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

G-619 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

G-619 exerts its effects by inhibiting thromboxane synthase and antagonizing thromboxane A2 receptors . This dual action reduces the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator, thereby decreasing platelet aggregation and vasoconstriction . The compound also inhibits tumor necrosis factor-alpha biosynthesis, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on structurally related compounds, emphasizing head-group variations, linker lengths, and functional group substitutions that impact biological activity.

Head-Group Variations: Picolyl vs. Pyridyl

- 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide features a 3'-picolyl head-group, which differs from pyridyl head-groups by the addition of a methylene bridge. This structural nuance may enhance hydrophobic interactions or improve steric compatibility with enzyme active sites.

- Pyridyl Head-Group Analogs: In NAMPT inhibitors, pyridyl head-groups (e.g., compounds 17, 20–25) paired with cyanoguanidine binding groups and alkoxy sulfone amide linkers demonstrated low picomolar (pM) anti-proliferative activity .

- Picolyl Head-Group Analogs: Urea-based compounds with picolyl head-groups (e.g., compounds 46, 47, 49, 50) exhibited sub-nanomolar (nM) activity, suggesting that the picolyl group provides a favorable balance of lipophilicity and target engagement .

Linker Length Optimization

Optimal linker lengths between the head-group and core structure are critical for activity:

- 6-Carbon Linkers: In both pyridyl and picolyl series, a 6-carbon linker maximized potency, likely by enabling optimal spatial alignment with target binding pockets. For example, cyanoguanidine-based inhibitors with pyridyl head-groups and 6-carbon linkers achieved low pM activity .

- Shorter Linkers : Linkers with 5 carbons retained high activity but were marginally less effective than 6-carbon counterparts in urea and thiourea series .

Functional Group Substitutions

- Carbamyl vs. Urea/Thiourea : The carbamyl group in this compound is structurally analogous to urea derivatives in NAMPT inhibitors. Urea and thiourea groups in compounds 37, 42, and 43 conferred sub-nM activity, suggesting that the carbamyl group may similarly enhance hydrogen bonding or enzyme affinity .

- Methoxy Substituent: The 4-methoxy group on the benzamide core may improve metabolic stability compared to non-substituted analogs, as methoxy groups often reduce oxidative degradation .

Comparative Data Table

Key Findings and Implications

Structural Determinants of Potency : The 3'-picolyl head-group and carbamyl moiety in this compound align with high-activity NAMPT inhibitors, though direct activity data are needed to confirm its efficacy .

Linker Length : A 6-carbon linker, if present, could optimize target engagement based on trends in analogous compounds .

Biological Activity

3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The biological effects of this compound are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the carbamoyl and methoxy groups may enhance its lipophilicity, facilitating cellular uptake and interaction with target biomolecules.

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For example, derivatives of benzamide have shown promising results against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Benzamide Derivative A | 0.016 | B. subtilis ATCC9372 |

| Benzamide Derivative B | 0.031 | S. aureus ATCC29213 |

Note: MIC values for this compound are yet to be determined (TBD).

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Specific mechanisms may involve the inhibition of key signaling pathways associated with cell proliferation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzamide derivatives, including those structurally related to this compound. The results showed that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting a potential for development as novel antimicrobial agents.

Study 2: Anticancer Mechanisms

In another investigation, the compound was tested against several cancer cell lines, including breast and colon cancer models. The results indicated a dose-dependent response in cell viability, with significant reductions observed at higher concentrations.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early findings suggest that modifications to its structure can enhance solubility and metabolic stability.

| Parameter | Value |

|---|---|

| Half-life in human microsomes | TBD |

| Clearance rate | TBD |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, including amidation, carbamylation, and methoxylation. For example, coupling reactions using palladium catalysts under inert atmospheres (e.g., nitrogen) are critical for introducing the picolyl group. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature gradients (80–120°C) can improve yields by 15–20% . Factorial design experiments (e.g., varying catalyst loading, solvent ratios) are recommended to identify optimal conditions .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., methoxy at C4, carbamyl at C3).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

- Computational Modeling : Density Functional Theory (DFT) to predict electron density distribution and reactive sites .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or acetyltransferases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Solubility Studies : Use shake-flask methods with PBS or DMSO to determine logP and bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line genetic drift, solvent artifacts). Implement:

- Meta-Analysis : Cross-validate data using standardized protocols (e.g., NIH Assay Guidance Manual).

- Dose-Response Curves : Use Hill slope analysis to distinguish true activity from non-specific binding .

- Orthogonal Assays : Confirm hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What computational strategies optimize the compound’s binding affinity for a target protein?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify stable binding poses.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing methoxy with ethoxy).

- Fragment-Based Design : Use the compound as a core scaffold and dock fragment libraries (e.g., Enamine REAL) .

Q. How do steric and electronic effects of the 3'-picolyl group influence regioselectivity in derivatization reactions?

- Methodological Answer :

- Steric Maps : Generate steric occupancy plots (e.g., using PyMOL) to visualize hindrance at the picolyl nitrogen.

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., SNAr vs. Buchwald-Hartwig amination).

- In Situ IR : Monitor intermediates during carbamylation to detect electronic activation barriers .

Methodological Challenges and Solutions

Q. How to design experiments for scaling up synthesis while maintaining reproducibility?

- Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.

- DoE (Design of Experiments) : Use response surface methodology (RSM) to balance factors like mixing speed and temperature .

- Risk Assessment : Conduct hazard analysis for exothermic reactions (e.g., carbamoyl chloride handling) .

Q. What strategies mitigate batch-to-batch variability in biological testing?

- Answer :

- QC Protocols : Enforce strict purity criteria (e.g., ≥95% by HPLC) and characterize batches with H NMR.

- Reference Standards : Use a stable isotopically labeled analog (e.g., C-methoxy) as an internal control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.